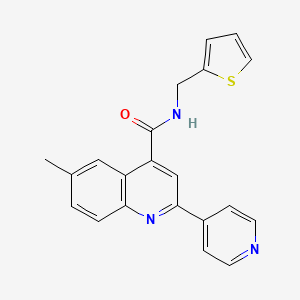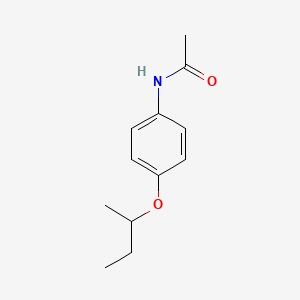
6-methyl-2-(4-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide
説明
6-Methyl-2-(4-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide is part of a broad class of compounds that have been synthesized and studied for their diverse chemical and biological activities. These compounds often exhibit potent antibacterial, antitumor, and enzyme inhibition properties due to their unique structural features.
Synthesis Analysis
The synthesis of related quinoline and thienopyridine compounds involves various strategies, including cyclocondensation, Friedlander synthesis, and modifications thereof. These methodologies enable the introduction of substituents at strategic positions to enhance the compound's activity and selectivity (Degorce et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of quinoline or thienopyridine cores, which are crucial for their biological activity. Structural modifications, such as the introduction of methyl or pyridinyl groups, play a significant role in determining the compound's properties and interactions with biological targets (Leung et al., 2016).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including cyclization, acylation, and alkylation, which allow for the synthesis of diverse derivatives with potential biological activities. The presence of functional groups such as carboxamide and pyridinyl enhances the compound's reactivity and interaction with biological molecules (Kantevari et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are influenced by the compound's molecular structure. Polymorphic forms can exist, showing differences in crystal packing and stability, which can affect the compound's biological activity and formulation (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles and electrophiles, are determined by the compound's functional groups. The quinoline and thienopyridine cores, along with substituents like methyl and pyridinyl groups, contribute to the compound's ability to participate in diverse chemical reactions, providing a basis for further modifications and optimization of biological activity (Clayden et al., 2005).
科学的研究の応用
1. Antibacterial Activity and DNA-Gyrase Inhibition
A study by Domagala et al. (1988) explored a series of quinolinecarboxylic acids, related to 6-methyl-2-(4-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, for their antibacterial activity and DNA-gyrase inhibition. These compounds demonstrated correlations between DNA gyrase inhibition and antibacterial potency, providing insights into the structural requirements for antibacterial activity in this class of compounds (Domagala et al., 1988).
2. Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition
Degorce et al. (2016) identified a series of 3-quinoline carboxamides as potent inhibitors of the ATM kinase. These molecules, which include derivatives similar to the compound of interest, have potential applications in cancer research, particularly in combination with DNA strand break-inducing agents (Degorce et al., 2016).
3. Anion and Neutral Guest Recognition
Dorazco-González et al. (2010) investigated derivatives of N,N'-bis(pyridyl)pyridine-2,6-dicarboxamide, closely related to the compound , for their ability to bind anions and neutral guests. These compounds showed strong binding affinities, suggesting potential applications in anion sensing and molecular recognition (Dorazco-González et al., 2010).
4. Antitubercular Agents
Kantevari et al. (2011) synthesized and evaluated various quinoline derivatives, including structures similar to 6-methyl-2-(4-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, for their antitubercular activity. These compounds demonstrated promising potential as antitubercular agents (Kantevari et al., 2011).
5. Cytotoxic Activity in Cancer Research
Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the compound . These derivatives exhibited potent cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer therapy (Deady et al., 2003).
特性
IUPAC Name |
6-methyl-2-pyridin-4-yl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-14-4-5-19-17(11-14)18(21(25)23-13-16-3-2-10-26-16)12-20(24-19)15-6-8-22-9-7-15/h2-12H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTVBQNMZCMRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 7-cyclopropyl-3-(4-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621650.png)
![1-{2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4621659.png)

![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)
![{2-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4621681.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4621686.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4621698.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621701.png)
![methyl 6-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4621709.png)
![2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4621719.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4621735.png)
![4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B4621741.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621752.png)
![4-{2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4621756.png)